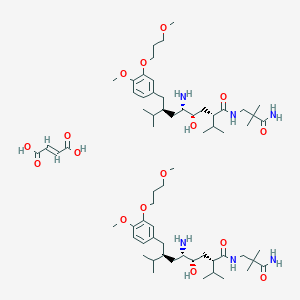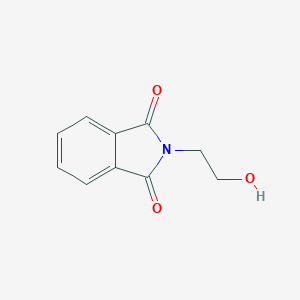
(+/-)-Ambrisentan
描述
(+/-)-Ambrisentan is a pharmaceutical compound used primarily in the treatment of pulmonary arterial hypertension. It is an endothelin receptor antagonist that works by blocking the action of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure in the pulmonary arteries. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Ambrisentan involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the central ring system through a series of cyclization reactions.
Functional group modifications: Introduction of functional groups such as carboxylic acids and amines through various organic reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Automated purification systems: To ensure consistent quality and reduce manual intervention.
Quality control: Rigorous testing at various stages of production to ensure compliance with regulatory standards.
化学反应分析
Types of Reactions
(+/-)-Ambrisentan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Various substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(+/-)-Ambrisentan has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively studied for its therapeutic potential in treating pulmonary arterial hypertension and other cardiovascular diseases.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
(+/-)-Ambrisentan exerts its effects by selectively blocking the endothelin-A receptor, which is involved in vasoconstriction and cell proliferation. By inhibiting this receptor, the compound reduces the levels of endothelin-1, leading to vasodilation and decreased blood pressure in the pulmonary arteries. The molecular targets include the endothelin-A receptor and associated signaling pathways, such as the nitric oxide and cyclic guanosine monophosphate pathways.
相似化合物的比较
Similar Compounds
Bosentan: Another endothelin receptor antagonist used for similar indications.
Macitentan: A dual endothelin receptor antagonist with a broader spectrum of activity.
Sitaxentan: A selective endothelin-A receptor antagonist with similar therapeutic effects.
Uniqueness
(+/-)-Ambrisentan is unique due to its selective inhibition of the endothelin-A receptor, which reduces the risk of liver toxicity associated with non-selective endothelin receptor antagonists. Additionally, its racemic nature allows for a balanced pharmacokinetic profile, enhancing its therapeutic efficacy and safety.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJTZYPIHDYQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861453 | |
| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201607 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
713516-99-5 | |
| Record name | Ambrisentan, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0713516995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMBRISENTAN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B43003091 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


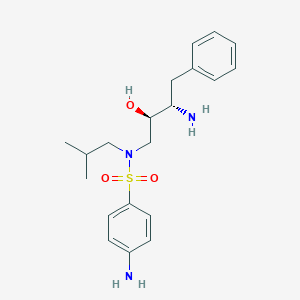
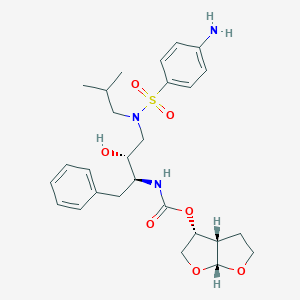
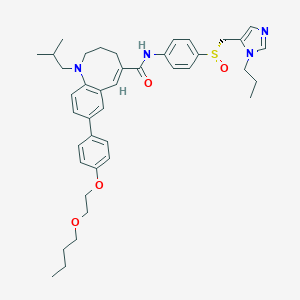

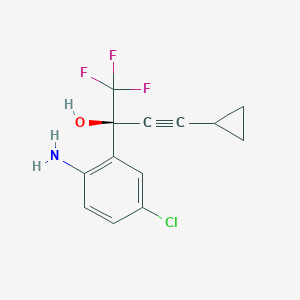

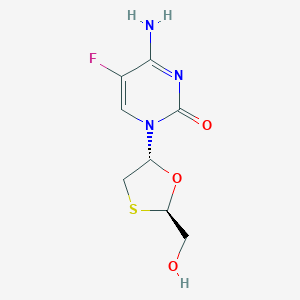
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)

